molecular formula C12H13N3O3 B15390177 ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B15390177
M. Wt: 247.25 g/mol
InChI Key: SDRVSRFISBRKEB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical research compound featuring a 1,2,3-triazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its potential for diverse biological activities. While specific studies on this exact compound are limited, its structure is closely related to 1H-1,2,3-triazole-4-carboxamide derivatives that have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism and clearance . Such PXR inhibitors are valuable tools for basic research aimed at mitigating adverse drug-drug interactions and improving therapeutic efficacy . The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in key hydrogen bonding interactions, which has led to its incorporation into molecules investigated for a range of activities, including anti-inflammatory and antitubercular agents . The synthetic accessibility of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) also makes it a versatile building block for constructing compound libraries . Researchers can leverage this compound as a key intermediate for further derivatization or as a probe for studying the function of triazole-based structures in biological systems. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 1-(3-methoxyphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-12(16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVSRFISBRKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, with the CAS number 1126635-91-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C12H13N3O3
  • Molecular Weight : 247.25 g/mol
  • Boiling Point : Approximately 409.5 °C (predicted) .

Synthesis

The compound can be synthesized through a click chemistry approach involving azide-alkyne cycloaddition, which is a widely recognized method for producing triazole derivatives. This method is efficient and allows for the introduction of various functional groups, enhancing the compound's biological activity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. It has been shown to exhibit significant activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective antimicrobial properties with MIC values comparable to established antibiotics .
  • Biofilm Formation Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating biofilm-related infections .

Cytotoxicity and Safety Profile

In vitro cytotoxicity studies indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) and noncytotoxicity with IC50 values greater than 60 μM . This suggests a favorable safety profile for further development.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and metabolism. Specifically, it has shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR) with IC50 values ranging between 12.27–31.64 μM and 0.52–2.67 μM respectively .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics when tested against resistant strains .
  • Synergistic Effects : Research indicated that this compound could enhance the efficacy of other antibiotics such as Ciprofloxacin and Ketoconazole when used in combination therapies .

Comparison with Similar Compounds

Substituent Variations at Position 1 of the Triazole Ring

The substituent at position 1 significantly influences electronic, steric, and biological properties.

Compound Name Substituent at Position 1 Key Features Reference
Ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate 3-Methoxyphenyl (electron-donating) Enhanced solubility due to methoxy group; moderate steric bulk
Ethyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl (aromatic, basic) Hydrogen-bonding capability via pyridine nitrogen; altered pharmacokinetics
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate 2,6-Difluorobenzyl (electron-withdrawing) Increased lipophilicity and metabolic stability; halogen effects
Ethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate 2-Oxo-2-phenylethyl (ketone-containing) Reactivity for further functionalization; potential for Schiff base formation

Key Findings :

  • Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability compared to halogenated analogs .
  • Aromatic substituents like pyridinyl enhance intermolecular interactions (e.g., hydrogen bonding), influencing crystal packing .

Substituent Variations at Position 5 of the Triazole Ring

Modifications at position 5 alter steric and electronic profiles:

Compound Name Substituent at Position 5 Key Features Reference
This compound Hydrogen (unsubstituted) Minimal steric hindrance; standard reactivity
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Formyl (electron-withdrawing) Enhanced electrophilicity for nucleophilic addition reactions
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate Methyl (electron-donating) Increased steric bulk; reduced reactivity compared to formyl analogs

Key Findings :

  • Formyl groups at position 5 enable further derivatization (e.g., hydrazone formation) .
  • Methyl groups improve stability but may hinder interactions in biological systems .

Ester Group Modifications

The ester moiety (ethyl vs. methyl) impacts physicochemical properties:

Compound Name Ester Group Melting Point (°C) Solubility Reference
This compound Ethyl Not reported Moderate in polar solvents
Methyl 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate Methyl 105.2–105.7 Higher in non-polar solvents
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate Ethyl Not reported High (due to hydroxyl group)

Key Findings :

  • Methyl esters generally exhibit higher melting points than ethyl esters due to tighter crystal packing .
  • Hydroxyl groups at position 1 enhance solubility via hydrogen bonding .

Key Findings :

  • Electron-withdrawing groups (e.g., nitro, fluorine) correlate with improved anticancer activity .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for ethyl 1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is primarily synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Reacting ethyl diazoacetate with 3-methoxyaniline derivatives under mild conditions (room temperature, aqueous/organic biphasic systems).
  • Optimizing catalyst loading (e.g., Cu(I) salts) and stoichiometry to achieve yields >80% .
  • Purification via column chromatography or recrystallization to enhance purity. Adjusting solvent polarity (e.g., ethyl acetate/hexane mixtures) improves crystallization efficiency .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy group at C3 of phenyl, carboxylate at C4 of triazole) .
  • X-ray Crystallography : Resolves spatial arrangements, confirming triazole ring planarity and dihedral angles between substituents (e.g., 3-methoxyphenyl vs. carboxylate orientation) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 262.1) .

Q. How is the compound’s antimicrobial activity initially assessed in academic research?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Fungal assays : Disk diffusion methods against C. albicans; zone-of-inhibition measurements.
  • Controls : Comparative studies with standard antibiotics (e.g., ampicillin) to contextualize potency .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to identify energetically favorable pathways .
  • Solvent Effects : Molecular dynamics simulations predict solvent interactions (e.g., DMSO vs. ethanol) to enhance regioselectivity .
  • Machine Learning : Training models on existing reaction datasets to predict optimal catalyst-substrate ratios .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance biological activity?

  • Methodological Answer :

  • Derivatization :
  • Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
  • Modify the ethyl carboxylate to amides or esters for improved membrane permeability .
  • Biological Testing : Parallel screening of derivatives against cancer cell lines (e.g., MCF-7) and enzyme targets (e.g., tyrosine kinases) to correlate substituents with activity .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Validate protocols (e.g., ATP levels in cytotoxicity assays) to ensure reproducibility .
  • Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for specific enzymes (e.g., cytochrome P450 isoforms) .
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent effects in cell-based assays) .

Q. What methodologies assess the compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures (e.g., >200°C for thermal stability) .
  • pH Stability Studies : Incubate in buffers (pH 3–10) and monitor degradation via HPLC at 24/48-hour intervals .
  • Light Exposure Tests : UV-vis spectroscopy tracks photodegradation products under accelerated light conditions .

Q. How do researchers investigate the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescent substrates (e.g., 7-ethoxyresorufin) measure CYP3A4/2D6 inhibition .
  • Docking Simulations : AutoDock Vina models ligand-enzyme binding poses to predict competitive vs. allosteric interactions .
  • Metabolite Identification : LC-MS/MS profiles oxidative metabolites (e.g., hydroxylation at the phenyl ring) .

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